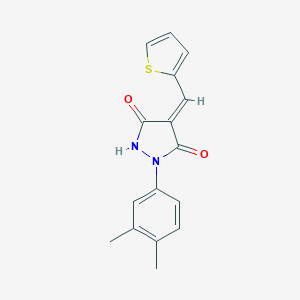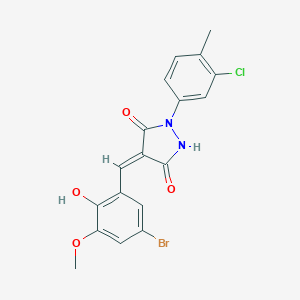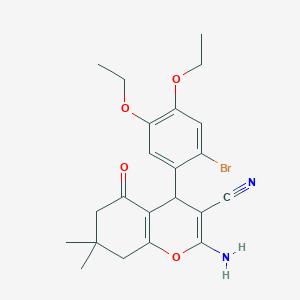![molecular formula C22H17Cl2IN4O3 B301689 6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (referred to as Compound A) is a novel pyrano[2,3-c]pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Compound A involves its interaction with the ATP-binding site of protein kinases, leading to the inhibition of their activity. This, in turn, disrupts the downstream signaling pathways, resulting in the inhibition of cell proliferation and survival. The specific binding mode of Compound A to the ATP-binding site of protein kinases has been studied through X-ray crystallography, which has provided insights into its inhibitory activity.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit potent inhibitory activity against various protein kinases, including Aurora-A, Aurora-B, and FLT3. Inhibition of these kinases has been associated with the induction of cell cycle arrest and apoptosis in cancer cells, making Compound A a potential candidate for cancer treatment. Additionally, Compound A has been shown to exhibit anti-inflammatory activity, which may be attributed to its inhibition of certain signaling pathways involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using Compound A in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its unique chemical structure may provide insights into the development of more potent and selective inhibitors. However, one limitation of using Compound A is the need for further studies to determine its specificity and selectivity towards different protein kinases, as well as its potential off-target effects.
将来の方向性
There are several future directions for the study of Compound A. One potential direction is the development of more potent and selective inhibitors based on its chemical structure. Additionally, further studies are needed to determine the specific signaling pathways and biological processes that are affected by Compound A's inhibitory activity. Finally, the potential applications of Compound A in drug development, particularly for cancer and inflammatory disorders, warrant further investigation.
合成法
Compound A can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-hydroxypyrazole-5-carbonitrile with 2,4-dichlorobenzyl bromide to produce 4-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carbonitrile. The intermediate product is then reacted with 5-iodo-3-methoxy-4-(4-nitrophenoxy)aniline to form the final product, Compound A.
科学的研究の応用
Compound A has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. Specifically, Compound A has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways and are involved in the development of various diseases, such as cancer and inflammatory disorders.
特性
製品名 |
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
|---|---|
分子式 |
C22H17Cl2IN4O3 |
分子量 |
583.2 g/mol |
IUPAC名 |
6-amino-4-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H17Cl2IN4O3/c1-10-18-19(14(8-26)21(27)32-22(18)29-28-10)12-5-16(25)20(17(6-12)30-2)31-9-11-3-4-13(23)7-15(11)24/h3-7,19H,9,27H2,1-2H3,(H,28,29) |
InChIキー |
AKENJNUNAYUHSP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
正規SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)



![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)